

DAC-2-25: A Technical Guide for Inducing Regenerative Plasticity

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Compound of Interest

Compound Name: DAC-2-25

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **DAC-2-25**, a novel small molecule identified as a potent modulator of regeneration in the freshwater polyp *Hydra vulgaris*. This document consolidates the available data on its biological activity, experimental protocols for its use, and the current understanding of its mechanism of action, making it a valuable resource for researchers studying regeneration and cellular plasticity.

Introduction to DAC-2-25

DAC-2-25, with the chemical name 6-(4-dimethylaminophenyl)-4-methylpyridin-2(1H)-one, was identified through a small molecule screen for compounds affecting patterning during *Hydra* head regeneration.^[1] It has been shown to induce a striking homeotic transformation, causing the body column tissue of the *Hydra* to differentiate into tentacle tissue.^{[1][2][3]} This unique property makes **DAC-2-25** a valuable chemical tool for dissecting the molecular and cellular mechanisms that control cell fate and patterning in a highly regenerative organism.

The primary observable effects of **DAC-2-25** on *Hydra vulgaris* are the induction of ectopic tentacles during both regeneration and in intact animals, ultimately leading to a complete transformation of the body column into a tentacle zone with chronic exposure.^{[1][2][3]}

Quantitative Data on DAC-2-25 Activity

The biological activity of **DAC-2-25** has been quantified in several ways, primarily focusing on the number of tentacles induced and the effective concentrations. The following tables summarize the key quantitative findings from the foundational study by Glauber et al. (2013).

Table 1: Effect of **DAC-2-25** on Tentacle Number in Regenerating Hydra vulgaris (AEP Strain)

Treatment Group	Concentration (μM)	Mean Number of Tentacles	Standard Deviation
Control (HM only)	0	6.2	± 0.7
DAC-2-25	5	9.4	± 1.2

Data extracted from analysis of regenerating Hydra allowed to recover for 48 hours.[\[1\]](#)

Table 2: Time-Course of Ectopic Tentacle Formation with Chronic **DAC-2-25** Exposure

Duration of Exposure	Observation
9 days	Two ectopic tentacles observed.
13 days	Increased number of ectopic tentacles.
16 days	Further increase in ectopic tentacle number.
21 days	Animal is covered in tentacles.

Observations from a single animal chronically exposed to 5 μM **DAC-2-25**.[\[1\]](#)

Table 3: Structure-Activity Relationship (SAR) of **DAC-2-25** Analogs

Compound	Modification from DAC-2-25	Activity
DAC-2-25	(Parent Compound)	Active
Analog 1	Removal of the 4-methyl group	Inactive
Analog 2	Replacement of the 4-methyl group with an ethyl group	Active
Analog 3	Replacement of the N,N-dimethylamino group with an amino group	Inactive
Analog 4	Replacement of the N,N-dimethylamino group with a methoxy group	Inactive

This table summarizes the findings that both the methyl group at position 4 and the N,N-dimethylamino group are crucial for the biological activity of **DAC-2-25**.[\[1\]](#)

Experimental Protocols

The following protocols are based on the methodologies described in Glauber et al. (2013).

3.1 Preparation of **DAC-2-25** Stock Solution

- Dissolve **DAC-2-25** in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
- Store the stock solution at -20°C.
- For experiments, dilute the stock solution in Hydra medium (HM) to the desired final concentration (e.g., 5 µM). Ensure the final concentration of DMSO is consistent across all experimental and control groups and does not exceed a level toxic to the animals.

3.2 Hydra Regeneration Assay

- Culture *Hydra vulgaris* (AEP strain is responsive) under standard laboratory conditions.

- Select healthy, non-budding polyps for the experiment.
- To induce regeneration, bisect the polyps below the tentacle ring.
- Immediately transfer the regenerating lower halves into petri dishes containing either HM (control) or HM with the desired concentration of **DAC-2-25**.
- Incubate the animals at a constant temperature (e.g., 18°C).
- Observe and score the number of tentacles formed at regular intervals (e.g., 24, 48, 72 hours) using a dissecting microscope.

3.3 Chronic Exposure Assay

- Place intact, healthy Hydra polyps in a solution of **DAC-2-25** in HM at the desired concentration (e.g., 5 μ M).
- Maintain the animals in this solution, changing the medium daily to ensure consistent compound concentration and remove waste products.
- Monitor the animals daily for the appearance of ectopic tentacles and other morphological changes.
- Document changes through photography at regular intervals.

3.4 Whole-Mount In Situ Hybridization

This protocol is for examining changes in gene expression in response to **DAC-2-25** treatment.

- Treat Hydra with **DAC-2-25** as described in the regeneration or chronic exposure assays.
- Fix the animals in 4% paraformaldehyde.
- Permeabilize the tissue with a series of methanol washes.
- Hybridize with a digoxigenin (DIG)-labeled antisense RNA probe for the gene of interest overnight at 55-60°C.

- Perform stringent washes to remove unbound probe.
- Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.
- Develop the signal using a colorimetric substrate (e.g., NBT/BCIP).
- Mount and image the stained animals.

Signaling Pathways and Mechanism of Action

The precise molecular target of **DAC-2-25** is not yet known. However, experimental evidence suggests its involvement in modulating developmental signaling pathways that specify cell fate.

4.1 Wnt Signaling Pathway

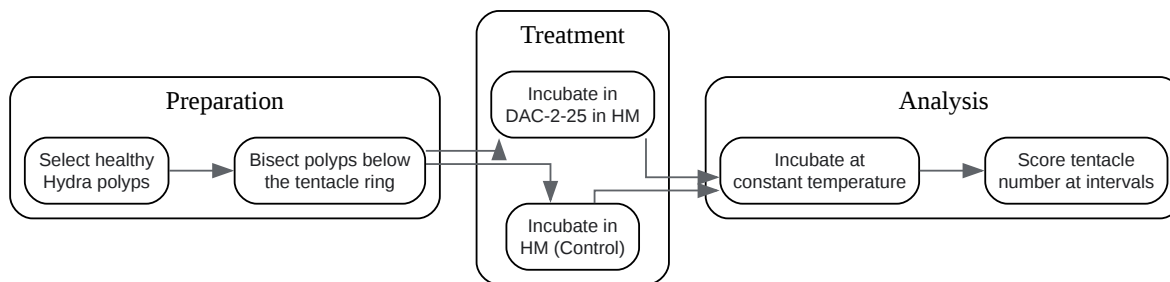
The phenotype induced by **DAC-2-25**, particularly the formation of ectopic tentacles, is reminiscent of the effects of activating the canonical Wnt signaling pathway. The Wnt pathway is a key regulator of head formation and patterning in Hydra. However, the study by Glauber et al. (2013) found that **DAC-2-25** does not directly inhibit GSK3- β , a key negative regulator of the Wnt pathway. This suggests that **DAC-2-25** may act on a different, yet-to-be-identified component of the Wnt pathway or a parallel pathway that converges on similar downstream targets.

4.2 Gene Expression Changes

Treatment with **DAC-2-25** leads to significant changes in the expression of genes that define tissue identity in Hydra. Specifically, genes associated with the tentacle zone are ectopically expressed in the body column, while genes characteristic of body column tissue are downregulated. The expression of the organizer-associated gene HyWnt3 and the hypostome-specific gene HyBra2 remain unchanged, indicating that **DAC-2-25** does not redefine the primary head organizer but rather alters the fate of the surrounding body column cells.

Visualizations

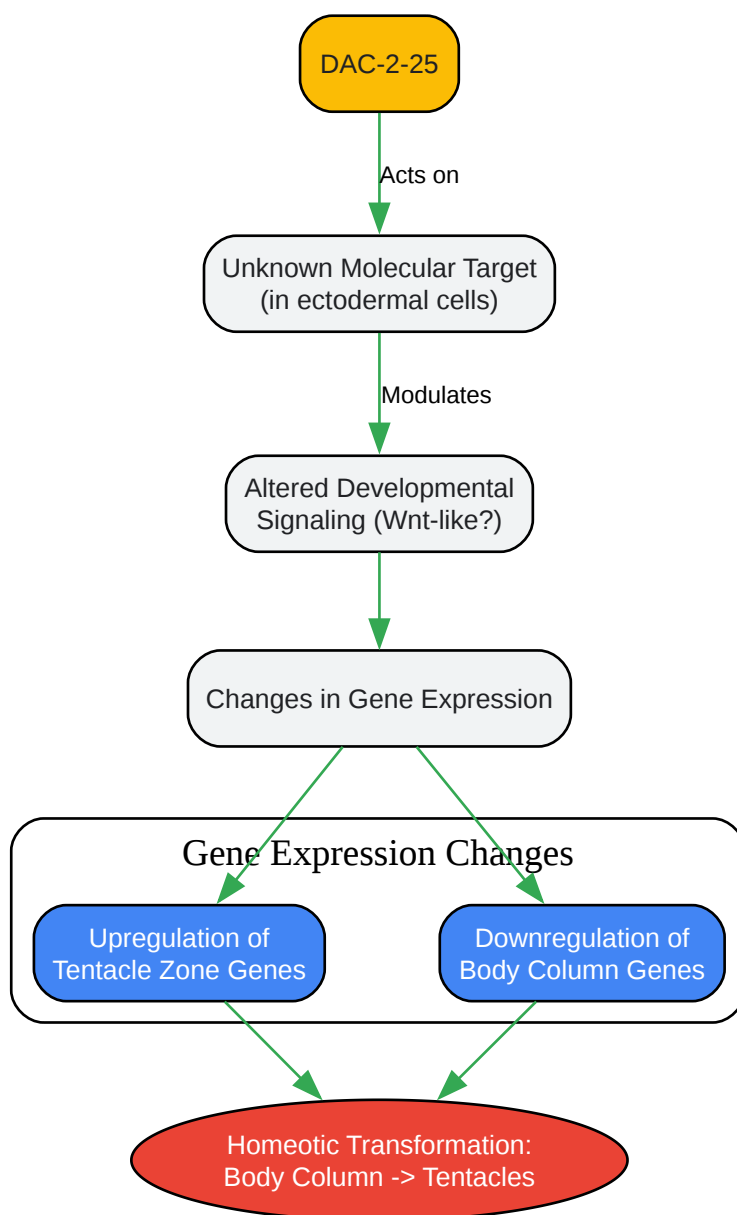
5.1 Experimental Workflow for Hydra Regeneration Assay



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Caption: Workflow for assessing the effect of **DAC-2-25** on Hydra head regeneration.

5.2 Proposed Logic of **DAC-2-25** Action



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Caption: Hypothesized mechanism of **DAC-2-25** leading to homeotic transformation.

Conclusion and Future Directions

DAC-2-25 is a powerful tool for studying the fundamental principles of regeneration and pattern formation. Its ability to induce a dramatic and specific change in cell fate within a whole organism provides a unique opportunity to investigate the signaling networks that maintain tissue identity. Future research should focus on identifying the direct molecular target of **DAC-2-25**, which will provide further insights into the pathways controlling cellular plasticity.

Additionally, exploring the effects of **DAC-2-25** in other regenerative model systems could reveal conserved mechanisms of regeneration. For drug development professionals, understanding how a small molecule can reprogram cell fate in vivo may offer new paradigms for therapeutic strategies aimed at tissue repair and regeneration.

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- To cite this document: BenchChem. [DAC-2-25: A Technical Guide for Inducing Regenerative Plasticity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606921#dac-2-25-as-a-tool-for-studying-regeneration]

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